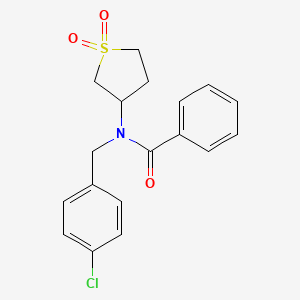
5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound that features a combination of fluorophenyl, furylcarbonyl, hydroxy, methoxybenzothiazolyl, and pyrrolinone groups
准备方法
合成路线和反应条件
5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮的合成通常涉及多步有机反应。该过程可能从制备中间体化合物开始,例如 2-氟苯基衍生物、呋喃甲酰基化合物和苯并噻唑基衍生物。然后,这些中间体在受控条件下进行缩合、环化和官能团转化,从而生成最终产物。
工业生产方法
该化合物的工业生产需要优化合成路线,以确保高产率和纯度。这可能涉及使用催化剂、溶剂和特定的反应条件,例如温度、压力和 pH 值。该过程还需要可扩展并具有成本效益,以用于商业应用。
化学反应分析
反应类型
5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮可以进行各种化学反应,包括:
氧化: 将羟基转化为羰基。
还原: 将羰基还原为醇。
取代: 用其他取代基替换官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和亲核试剂(例如胺类、硫醇类)。反应条件,例如温度、溶剂和 pH 值,在决定这些反应的结果中起着至关重要的作用。
主要生成产物
这些反应生成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成酮或醛,而还原可能生成醇。取代反应可以引入新的官能团,从而产生各种衍生物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建模块。它独特的结构允许探索新的反应途径和开发新的合成方法。
生物学
在生物学研究中,该化合物可能被研究用于其作为生物活性分子的潜力。其结构特征表明它可以与生物靶标相互作用,例如酶、受体或核酸。
医药
在药物化学中,5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮可能被研究用于其潜在的治疗特性。它可以作为开发针对特定疾病或病症的新药的先导化合物。
工业
在工业领域,该化合物可能在开发新材料方面找到应用,例如聚合物或涂料,因为其独特的化学特性。
作用机制
5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮的作用机制将取决于其与分子靶标的特定相互作用。这些相互作用可能涉及与酶、受体或其他生物分子结合,从而导致其活性或功能发生改变。该化合物结构特征的存在,例如氟、呋喃和苯并噻唑基团,可能在决定其生物活性方面发挥至关重要的作用。
相似化合物的比较
类似化合物
与 5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮类似的化合物包括其他吡咯啉酮衍生物、苯并噻唑基化合物和含氟苯基的分子。示例包括:
- 5-(2-氟苯基)-3-羟基-1-(苯并噻唑-2-基)-3-吡咯啉-2-酮
- 4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮
- 5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(苯并噻唑-2-基)-3-吡咯啉-2-酮
独特性
5-(2-氟苯基)-4-(2-呋喃甲酰基)-3-羟基-1-(6-甲氧基苯并噻唑-2-基)-3-吡咯啉-2-酮的独特性在于其官能团的组合,这可能赋予其特定的化学和生物学特性。
属性
分子式 |
C23H15FN2O5S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O5S/c1-30-12-8-9-15-17(11-12)32-23(25-15)26-19(13-5-2-3-6-14(13)24)18(21(28)22(26)29)20(27)16-7-4-10-31-16/h2-11,19,28H,1H3 |
InChI 键 |
FYJQGHIIVLERDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(2-bromophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132992.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)
![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
